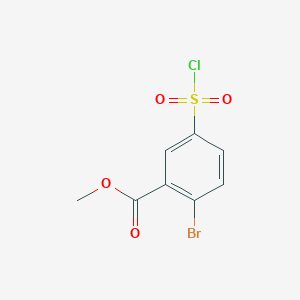
Methyl 2-bromo-5-(chlorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-bromo-5-(chlorosulfonyl)benzoate” is a chemical compound with the molecular formula C8H6BrClO4S . It has a molecular weight of 313.56 . The compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-5-(chlorosulfonyl)benzoate” is 1S/C8H6BrClO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-(chlorosulfonyl)benzoate” is a solid at room temperature . It has a predicted boiling point of approximately 368.5°C at 760 mmHg , and a predicted density of approximately 1.7 g/cm^3 . Its refractive index is predicted to be 1.57 .Scientific Research Applications
Photostimulated Reactions in Organic Synthesis
The compound is involved in photostimulated reactions, serving as a precursor for various organic synthesis processes. For instance, it participates in reactions with monoanions of reduced ethyl benzoate, leading to the formation of reduced products or cyclized reduced products, depending on the aryl moieties involved. This demonstrates its role in facilitating tin-free hydrodehalogenation and reductive radical cyclization reactions, offering a new reduction process for organic compounds (Vaillard, Postigo, & Rossi, 2004).
Continuous-Flow Synthesis
Methyl 2-bromo-5-(chlorosulfonyl)benzoate is central to the development of continuous-flow processes for the efficient synthesis of organic compounds. An example includes its use in the continuous-flow diazotization of methyl 2-aminobenzoate, leading to the synthesis of methyl 2-(chlorosulfonyl)benzoate. This process demonstrates the potential of continuous-flow chemistry in enhancing reaction efficiency and minimizing side reactions, showcasing a practical approach to organic synthesis (Yu et al., 2016).
Antimicrobial Activity
Derivatives of Methyl 2-bromo-5-(chlorosulfonyl)benzoate have been synthesized and evaluated for their antimicrobial properties. These compounds, particularly 5‑bromo‑2-chloropyrimidin-4-amine derivatives, have shown significant activity against pathogenic bacterial and fungal strains. This highlights the potential of Methyl 2-bromo-5-(chlorosulfonyl)benzoate derivatives in contributing to the development of new antimicrobial agents (Ranganatha et al., 2018).
Antiproliferative Activity Against Cancer Cell Lines
Further research into derivatives of Methyl 2-bromo-5-(chlorosulfonyl)benzoate has explored their potential antiproliferative activities against various human cancer cell lines. For example, new pyrimidine derivatives have been synthesized and shown to exhibit moderate to strong growth inhibition activity, particularly against human liver HEPG2 and colon cancer HT-29 cell lines. This suggests a promising avenue for the development of new anticancer therapies based on the structural framework of Methyl 2-bromo-5-(chlorosulfonyl)benzoate (Awad et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 2-bromo-5-chlorosulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-14-8(11)6-4-5(15(10,12)13)2-3-7(6)9/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKLAUKULKOFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924867-87-8 |
Source


|
| Record name | methyl 2-bromo-5-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B2673943.png)





![Tert-butyl 4-[6-(4-methoxyphenyl)pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2673952.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2673953.png)
![2-hydroxy-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2673956.png)
![2-Chloro-1-[3-(2-methoxyphenyl)-1,4-thiazepan-4-yl]ethanone](/img/structure/B2673960.png)


![N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2673963.png)
![2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one](/img/structure/B2673964.png)